molecular formula C7H3F6NO B12818565 4,6-Bis(trifluoromethyl)pyridin-2(1H)-one CAS No. 38609-77-7

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B12818565
CAS No.: 38609-77-7
M. Wt: 231.09 g/mol
InChI Key: VSFCIOZUOKVYSN-UHFFFAOYSA-N
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Description

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridinone ring

Preparation Methods

The synthesis of 4,6-Bis(trifluoromethyl)pyridin-2(1H)-one typically involves the introduction of trifluoromethyl groups into the pyridinone ring. One common method is the radical trifluoromethylation of pyridinone derivatives.

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound on a larger scale.

Chemical Reactions Analysis

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct properties such as increased lipophilicity, metabolic stability, and unique electronic effects, making it valuable for various applications.

Properties

CAS No.

38609-77-7

Molecular Formula

C7H3F6NO

Molecular Weight

231.09 g/mol

IUPAC Name

4,6-bis(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)14-5(15)2-3/h1-2H,(H,14,15)

InChI Key

VSFCIOZUOKVYSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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